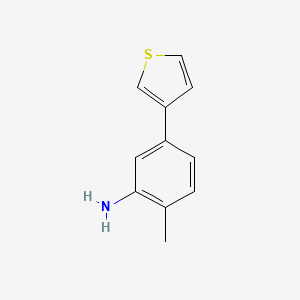

2-Methyl-5-(thiophen-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVATVXHLOSOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 2 Methyl 5 Thiophen 3 Yl Aniline

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by forming the crucial carbon-carbon bond between the aniline (B41778) and thiophene (B33073) rings in a single key step.

Cross-Coupling Reactions: Suzuki-Miyaura and Related Catalytic Processes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl compounds, including 2-Methyl-5-(thiophen-3-yl)aniline. This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organohalide. libretexts.org For the synthesis of the target molecule, this would typically involve the reaction of 3-thienylboronic acid with 5-bromo-2-methylaniline (B1273131) or, alternatively, 2-methyl-5-aminophenylboronic acid with 3-bromothiophene. The reaction is lauded for its mild conditions, functional group tolerance, and the commercial availability of many starting materials. libretexts.orgnih.gov

A typical reaction setup involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and purity.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. Key variables that are often optimized include the choice of solvent, the type and concentration of the base, and the palladium catalyst loading.

Solvent Systems: A wide array of solvents can be employed for Suzuki-Miyaura reactions, often in combination with water. yonedalabs.com The presence of water can be beneficial for the dissolution of the inorganic base and can play a role in the transmetalation step of the catalytic cycle. yonedalabs.com Common organic solvents include ethers (like dioxane and THF), aromatic hydrocarbons (such as toluene), and amides (like DMF). yonedalabs.com The selection of the solvent can significantly impact the reaction rate and yield, with some studies highlighting the effectiveness of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govbeilstein-journals.org

Catalyst Loading: The amount of palladium catalyst used is a critical factor, both for economic and environmental reasons. While higher catalyst loadings can lead to faster reactions and higher yields, minimizing the loading is a key goal in process development. Optimization studies have shown that for certain substrates, decreasing the catalyst loading can have a detrimental effect on the yield. nih.gov The choice of ligand coordinated to the palladium center also plays a pivotal role. N-heterocyclic carbene (NHC) complexes have demonstrated remarkable catalytic performance, allowing for low catalyst loadings. st-andrews.ac.uk

Interactive Data Table: Parameters for Suzuki-Miyaura Synthesis of Thienyl-Aniline Scaffolds

| Catalyst | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 1.5 | KOH | 1,4-Dioxane/H₂O | 90 | High | nih.gov |

| CataCXium A Pd G3 | 10 | K₃PO₄ | 2-MeTHF | 100 | 95 | nih.gov |

| [Pd(IPr)(cin)Cl] | 0.5 | K₂CO₃ | Ethanol/Water | 80 | Good to Excellent | st-andrews.ac.uk |

| Pd(dtbpf)Cl₂ | 2 | Et₃N | Aqueous Kolliphor EL | Room Temp | Up to 98% | unimib.it |

Condensation Reactions for Formation of the Core Structure

Condensation reactions offer an alternative pathway to the thienylaniline core. The Gewald reaction, a multicomponent reaction, is a powerful tool for the synthesis of 2-aminothiophenes. arkat-usa.orgnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester and elemental sulfur in the presence of a base. arkat-usa.org

To synthesize a precursor to this compound, a potential strategy could involve a modified Gewald reaction. For instance, a suitably substituted carbonyl compound could react with a cyanoacetamide derivative and sulfur. Subsequent functional group manipulations would then be required to introduce the methyl group and form the final aniline derivative. The use of cyanoacetone in Gewald reactions has been reported for the synthesis of 3-acetyl-2-aminothiophenes, highlighting the potential for this approach. nih.gov

Indirect Synthetic Routes from Precursor Molecules

Indirect synthetic routes involve the multi-step synthesis of the target molecule, often starting from more readily available precursors and employing functional group interconversions.

A plausible indirect route could commence with the synthesis of a substituted nitrobenzene (B124822) derivative, which can then be reduced to the corresponding aniline. For example, 5-bromo-2-nitrotoluene could be subjected to a Suzuki-Miyaura coupling with 3-thienylboronic acid to yield 2-methyl-5-(thiophen-3-yl)-1-nitrobenzene. The final step would then be the reduction of the nitro group to an amino group, which can be achieved using various reducing agents such as tin(II) chloride or catalytic hydrogenation.

Advanced Synthetic Strategies for Functionalized Derivatives

The development of advanced synthetic methods allows for the efficient synthesis of functionalized derivatives of this compound, which are often required for structure-activity relationship studies in drug discovery.

One such advanced strategy is C-H bond functionalization. yale.edu This approach allows for the direct introduction of functional groups onto the aromatic rings, bypassing the need for pre-functionalized starting materials. For instance, a directed C-H activation strategy could potentially be employed to introduce substituents at specific positions on either the aniline or the thiophene ring of the target molecule. Rhodium(III)-catalyzed C-H activation has been shown to be effective for the functionalization of various arenes and heterocycles. researchgate.net This method offers a powerful tool for the late-stage diversification of the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Thiophen 3 Yl Aniline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 2-Methyl-5-(thiophen-3-yl)aniline, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent aniline (B41778) and thiophene (B33073) moieties.

Key expected vibrational frequencies include the N-H stretching of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the benzene (B151609) and thiophene rings are anticipated to appear around 3000-3100 cm⁻¹. Furthermore, the C-N stretching of the aromatic amine should be present in the 1250-1360 cm⁻¹ region. The characteristic C=C stretching vibrations within the aromatic rings are expected to produce bands in the 1400-1600 cm⁻¹ range. The presence of the thiophene ring would be confirmed by C-S stretching vibrations, which are typically weaker and found at lower wavenumbers.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching (Methyl) | 2850 - 2960 |

| C=C Stretching (Aromatic Rings) | 1400 - 1600 |

| C-N Stretching (Aromatic Amine) | 1250 - 1360 |

| C-S Stretching (Thiophene) | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

In the ¹H NMR spectrum of this compound, the protons of the methyl group attached to the aniline ring would likely appear as a singlet in the upfield region, around 2.0-2.5 ppm. The protons of the aniline and thiophene rings would resonate in the aromatic region, typically between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns depending on their substitution and electronic environment. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, with the methyl carbon appearing at a high field (around 15-25 ppm). The aromatic carbons of both rings would be observed in the downfield region (approximately 110-150 ppm). The carbon atom attached to the nitrogen (C-N) and the carbon atoms of the thiophene ring attached to the sulfur atom (C-S) would have characteristic chemical shifts aiding in the complete assignment of the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | 2.0 - 2.5 (s) | 15 - 25 |

| Amine Protons (-NH₂) | Variable (broad s) | - |

| Aromatic Protons (Aniline & Thiophene Rings) | 6.5 - 8.0 (m) | 110 - 150 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. Thiophene-based dyes and aniline derivatives are known to exhibit absorption maxima in the UV-Vis region biointerfaceresearch.com. The conjugation between the aniline and thiophene rings is likely to result in absorption bands in the near-UV and visible regions of the spectrum. The position of the maximum absorption (λmax) can be influenced by the solvent polarity biointerfaceresearch.com.

Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would provide insights into the excited state properties of the compound. The energy difference between the absorption and emission maxima (Stokes shift) can give information about the structural relaxation in the excited state.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NS), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable information about the structural connectivity of the molecule, with characteristic fragments arising from the cleavage of the aniline and thiophene moieties.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformations and Dihedral Angles

A single-crystal X-ray diffraction study of this compound would precisely determine the bond lengths, bond angles, and torsional angles within the molecule. A key parameter would be the dihedral angle between the planes of the aniline and thiophene rings. This angle is influenced by steric hindrance from the methyl group and the electronic interactions between the two aromatic systems. It is anticipated that the molecule will adopt a non-planar conformation to minimize steric strain.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Based on the information available, a detailed Hirshfeld surface analysis for the specific chemical compound this compound could not be found.

The search results did not yield any studies performing Hirshfeld surface analysis on this compound to provide the necessary data for crystal packing interactions, including dnorm surfaces, 2D fingerprint plots, and the percentages of different intermolecular contacts.

Therefore, the section on Advanced Spectroscopic and Structural Characterization cannot be completed as requested.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigation studies focused solely on the chemical compound This compound . The detailed analysis requested—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, chemical reactivity mapping, conformational studies, and correlation with experimental spectroscopic data—appears to be absent in published research for this particular molecule.

While computational studies have been conducted on structurally related compounds such as other thiophene-aniline derivatives, these findings cannot be directly extrapolated to this compound due to the unique influence of the specific substitution pattern (a methyl group at the 2-position and a thiophen-3-yl group at the 5-position of the aniline ring) on the molecule's electronic and structural properties.

Therefore, it is not possible to provide the requested in-depth article with the specified data tables and research findings at this time. The generation of such an article would require novel, dedicated computational chemistry research to be performed on this compound.

Chemical Reactivity and Derivatization Strategies of 2 Methyl 5 Thiophen 3 Yl Aniline

Types of Chemical Transformations

The reactivity of 2-Methyl-5-(thiophen-3-yl)aniline is dictated by its three key components: the primary aromatic amine, the electron-rich thiophene (B33073) ring, and the methyl-substituted benzene (B151609) ring. These functional groups allow for a diverse range of chemical transformations.

Oxidation Reactions and Formation of Quinone Derivatives

The aniline (B41778) moiety in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of colored dimeric and polymeric species, a characteristic reaction of many anilines. Stronger oxidation can potentially form quinone or quinone-imine structures, although this is often complex and can lead to polymerization.

The sulfur atom in the thiophene ring is also a site for oxidation. Controlled oxidation, for instance with hydrogen peroxide in the presence of a suitable catalyst like a metalloporphyrin, can convert the sulfide (B99878) in the thiophene ring to a sulfoxide (B87167) and further to a sulfone. nih.govnih.gov Such oxidations of organosulfur compounds can yield new derivatives with potentially altered electronic and biological properties. nih.gov

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|

| Mild Oxidants (e.g., air, Ag₂O) | Polymeric aniline derivatives | Aniline portion polymerizes into complex colored materials. |

| Strong Oxidants (e.g., K₂Cr₂O₇) | Quinone-imine derivatives, Polymeric materials | Over-oxidation and polymerization are common. acs.org |

Reduction Reactions to Amine Derivatives

The term "reduction to amine derivatives" is somewhat of a misnomer for this compound, as the primary amino group (-NH₂) is already in its most reduced state. Further reduction of this group is not feasible. However, other parts of the molecule can be reduced under specific conditions.

The thiophene ring can undergo reductive desulfurization. A common reagent for this transformation is Raney Nickel. This process would cleave the carbon-sulfur bonds and saturate the ring, effectively removing the thiophene heterocycle and resulting in an alkyl-substituted aniline derivative. This reaction, however, is a destructive transformation of the thiophene core rather than a simple reduction.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SₑAr)

Both the aniline and thiophene rings are highly activated towards electrophilic aromatic substitution. wikipedia.orgbyjus.com

Aniline Ring: The -NH₂ group is a powerful activating, ortho-, para-directing group. byjus.com The -CH₃ group is also activating and ortho-, para-directing. The positions ortho to the amino group (C6) and ortho to the methyl group (C3) are the most likely sites for substitution. However, the high reactivity of anilines can often lead to polysubstitution. libretexts.org To achieve monosubstitution, the activating effect of the amino group can be controlled by first protecting it as an acetamide (B32628). libretexts.orgncert.nic.in

Thiophene Ring: Thiophenes are significantly more reactive than benzene in SₑAr reactions. uoanbar.edu.iq For 3-substituted thiophenes, electrophilic attack preferentially occurs at the C2 or C5 positions, which are the most activated. uoanbar.edu.iqresearchgate.net The regioselectivity between C2 and C5 can be influenced by the steric bulk of the electrophile and the electronic nature of the substituent at C3. researchgate.net

Given the high activation of both rings, electrophilic substitution on this compound would likely result in a mixture of products, with substitution occurring on either ring. Selective functionalization would require careful choice of reagents and protective group strategies. libretexts.orgresearchgate.net

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution on an unsubstituted aryl ring is generally unfavorable. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the ring to activate it towards nucleophilic attack. rsc.orgacs.org Since this compound lacks such groups, it is not expected to undergo SₙAr reactions under standard conditions. However, derivatives of this compound, such as a nitrated version, could readily react with nucleophiles. rsc.org

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.combeilstein-journals.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond with the elimination of a water molecule. youtube.comyoutube.com

The reaction is versatile and can be performed with a wide variety of carbonyl compounds, allowing for the synthesis of a large library of derivatives. redalyc.orgnih.gov The stability of the resulting imine can be enhanced if the carbonyl compound is aromatic, as this allows for extended conjugation across the two aromatic rings and the imine linkage. youtube.com

Table 2: Examples of Schiff Base Formation

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | N-benzylidene-2-methyl-5-(thiophen-3-yl)aniline |

| Salicylaldehyde | 2-(((2-methyl-5-(thiophen-3-yl)phenyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-2-methyl-5-(thiophen-3-yl)aniline |

| 2-Thiophenecarboxaldehyde | 2-methyl-N-(thiophen-2-ylmethylene)-5-(thiophen-3-yl)aniline |

Cyclization and Construction of Fused Heterocyclic Systems

The structure of this compound, featuring an amino group and an adjacent aryl-thiophene system, serves as a valuable scaffold for the synthesis of fused heterocyclic compounds. Through multi-step synthetic sequences, it is possible to construct complex polycyclic systems.

One common strategy involves the functionalization of a position ortho to the amino group, followed by an intramolecular cyclization reaction. For instance, an acylation or alkylation reaction could introduce a reactive group that can then form a new ring by reacting with the thiophene moiety. Thiophene-based helicenes and circulenes have been synthesized via intramolecular cyclization pathways. acs.orgnih.gov Palladium-mediated C-C bond formation and radical cyclizations are powerful methods to achieve these transformations. nih.gov

Another approach is the Thorpe-Ziegler cyclization, which can be used to synthesize aminothieno-fused systems like aminothienofurans. researchgate.net Furthermore, functionalized alkynes containing sulfur can undergo metal-catalyzed cyclization to form thiophene rings, a strategy that could be adapted to build upon the existing thiophene in the parent molecule. mdpi.comresearchgate.net The synthesis of complex molecules like pyrrolo[3,4-b]pyridines has also been achieved through the cyclization of aniline derivatives. redalyc.org

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of this compound is crucial for its use as a synthetic intermediate. Different strategies can be employed to direct reactions to specific positions on either the aniline or the thiophene ring.

Aniline Ring Functionalization:

Protecting Group Strategy: To control the powerful activating effect of the amino group and avoid polysubstitution during electrophilic attack, the -NH₂ group can be temporarily converted into an amide (e.g., acetanilide). libretexts.org This moderately activating amido group still directs substitution to the ortho and para positions but with greater control, allowing for monosubstitution. The amino group can be regenerated later by hydrolysis. byjus.comlibretexts.org

Directed Metalation: Directed ortho-lithiation of functionalized anilines provides a powerful route to introduce electrophiles specifically at the position adjacent to the directing group. Similarly, lateral lithiation can functionalize the methyl group on the toluene (B28343) ring. rsc.org

Catalytic C-H Functionalization: Modern synthetic methods allow for the direct, regioselective C-H functionalization of anilines using transition metal catalysts. acs.orgresearchgate.net For example, palladium-catalyzed nitration can be directed to the ortho position using a removable pyrimidine (B1678525) directing group. researchgate.net

Thiophene Ring Functionalization:

Metalation: The thiophene ring can be selectively metalated at the C2 or C5 positions. The use of specific bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective magnesiation, and the resulting organometallic intermediate can be trapped with various electrophiles. nih.gov

Vilsmeier-Haack Reaction: The regioselectivity of formylation on 3-substituted thiophenes can be controlled by the choice of the Vilsmeier reagent. Sterically bulky reagents tend to favor attack at the less hindered C5 position, while smaller reagents may favor the C2 position. researchgate.net

pH-Switched Directing Groups: Advanced strategies involve using pH-sensitive directing groups attached to the molecule. By changing the pH, the directing group can be turned "on" or "off," allowing for sequential C-H functionalization at different positions of the thiophene ring. acs.org

Table 3: Summary of Regioselective Functionalization Strategies

| Target Site | Method | Reagents/Conditions | Outcome |

|---|---|---|---|

| Aniline Ring (ortho to -NH₂) | Protecting Group & Bromination | 1. Acetic Anhydride; 2. Br₂; 3. H₃O⁺/OH⁻ | Selective monobromination ortho to the amine. libretexts.org |

| Aniline Ring (ortho to -NH₂) | Directed C-H Nitration | Pyrimidine directing group, Pd catalyst | Selective ortho-nitration. researchgate.net |

| Thiophene Ring (C2/C5) | Metalation-Electrophilic Quench | TMPMgCl·LiCl, then Electrophile (e.g., I₂) | Functionalization at C2 or C5. nih.gov |

| Thiophene Ring (C2 vs. C5) | Vilsmeier Formylation | N-formylpyrrolidine vs. N-formylindoline | Control over 2-formylation vs. 5-formylation. researchgate.net |

Design and Synthesis of Structurally Modified Analogues

The structural modification of this compound offers a versatile platform for the development of novel compounds with potentially valuable properties in medicinal chemistry and materials science. The design of analogues typically focuses on several key areas: modification of the aniline functional group, substitution on the aniline and thiophene rings, and alteration of the core biaryl structure. These modifications are guided by the goal of fine-tuning the electronic, steric, and pharmacokinetic properties of the parent molecule.

The synthesis of these analogues relies on a variety of well-established and modern organic chemistry reactions. The core structure of this compound is often assembled via cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction facilitates the formation of the crucial carbon-carbon bond between the aniline and thiophene rings. For instance, a common synthetic route involves the coupling of a protected or pre-functionalized aniline derivative, such as a bromo- or iodo-substituted aniline, with a thiophene boronic acid or ester.

Once the this compound core is established, further derivatization can be achieved by targeting its reactive sites. The primary amino group of the aniline moiety is a key handle for a wide range of transformations.

Modification of the Aniline Moiety

The aniline nitrogen is nucleophilic and readily undergoes reactions such as acylation and alkylation. chemistrysteps.com

N-Acylation: The reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, yields the corresponding N-acyl derivatives. This modification is often employed to introduce a variety of functional groups and to modulate the electronic properties of the aniline nitrogen. For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved through the acylation of a substituted thiophen-2-amine with an acyl chloride under basic conditions. mdpi.com This strategy can be directly applied to this compound to generate a library of amide analogues.

N-Alkylation: Introduction of alkyl groups on the aniline nitrogen can be achieved through reactions with alkyl halides. This modification can influence the basicity and lipophilicity of the molecule.

The aniline ring itself is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. libretexts.org However, the high reactivity can sometimes lead to multiple substitutions. To control the selectivity, the amino group is often protected as an acetamide, which is less activating. libretexts.org This allows for more controlled introduction of substituents onto the aniline ring.

Modification of the Thiophene Ring

The thiophene ring is also susceptible to electrophilic substitution, although its reactivity is influenced by the position of the substituent and the nature of the electrophile. rsc.org The positions ortho to the sulfur atom (2- and 5-positions) are generally the most reactive. In 3-substituted thiophenes, the 2- and 5-positions remain the primary sites for electrophilic attack. Therefore, direct functionalization of the thiophene ring in this compound would likely occur at the 2- or 5-position of the thiophene ring.

Halogenation: Bromination or iodination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting halo-thiophenes can then serve as precursors for further cross-coupling reactions to introduce a wide array of substituents.

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group onto the thiophene ring, which can then be further elaborated into other functional groups.

Synthesis of Analogues via Cross-Coupling Strategies

The design of structurally modified analogues is not limited to the derivatization of the pre-formed this compound. A divergent synthetic approach using cross-coupling reactions allows for the construction of a wide variety of analogues from different building blocks.

The Suzuki-Miyaura coupling is a powerful tool for this purpose, enabling the connection of various substituted anilines with different thiophene boronic acids. For example, to introduce substituents on the thiophene ring, a substituted thiophen-3-ylboronic acid can be coupled with a suitable 2-methyl-5-haloaniline. Conversely, to introduce substituents on the aniline ring, a substituted 2-methyl-5-aminophenylboronic acid can be coupled with a 3-halothiophene.

The following table summarizes some potential synthetic strategies for preparing analogues of this compound.

| Target Modification | Synthetic Strategy | Key Reagents | Relevant Findings |

| N-Acylation of Aniline | Acylation of the amino group | Acid chlorides, Anhydrides | A common method to introduce diverse functional groups and modulate electronic properties. mdpi.com |

| N-Alkylation of Aniline | Alkylation of the amino group | Alkyl halides | Increases lipophilicity and alters basicity. |

| Substitution on Aniline Ring | Electrophilic Aromatic Substitution (with protection) | NBS, NCS, Nitrating agents | The amino group is a strong activator; protection as an acetamide allows for controlled substitution. libretexts.orglibretexts.org |

| Substitution on Thiophene Ring | Electrophilic Aromatic Substitution | NBS, NIS, Vilsmeier reagent | The 2- and 5-positions of the thiophene ring are the most reactive sites for electrophilic attack. rsc.org |

| Varied Aniline Substituents | Suzuki-Miyaura Coupling | Substituted 2-methyl-5-haloanilines and thiophen-3-ylboronic acid | A versatile method for creating a library of analogues with diverse aniline functionalities. |

| Varied Thiophene Substituents | Suzuki-Miyaura Coupling | 2-methyl-5-aminophenylboronic acid and substituted 3-halothiophenes | Allows for the introduction of a wide range of substituents on the thiophene ring. |

Illustrative Synthetic Schemes

The synthesis of a hypothetical N-acetyl derivative and a brominated thiophene analogue are depicted below to illustrate the derivatization strategies.

Scheme 1: Synthesis of N-(2-methyl-5-(thiophen-3-yl)phenyl)acetamide

Scheme 2: Synthesis of 5-(2-bromothiophen-3-yl)-2-methylaniline

These examples highlight the feasibility of creating a diverse library of analogues from the parent compound, this compound. The choice of synthetic strategy and the specific modifications are often driven by the desired biological or material properties, which can be explored through structure-activity relationship (SAR) studies. The reactivity of both the aniline and thiophene moieties provides ample opportunities for structural diversification.

Electrochemical Behavior of 2 Methyl 5 Thiophen 3 Yl Aniline and Its Polymeric Forms

Cyclic Voltammetry Studies

No specific cyclic voltammetry data for 2-Methyl-5-(thiophen-3-yl)aniline or its polymeric form could be located in the reviewed scientific literature. This type of study would be essential to understand the oxidative and reductive behavior of the monomer, its polymerization process on an electrode surface, and the electrochemical stability and properties of the resulting polymer film.

Determination of Oxidation and Reduction Potentials

Specific oxidation and reduction potential values for this compound and poly(this compound) are not documented. These values are critical for determining the energy levels (HOMO and LUMO) of the material, which dictates its suitability for various electronic applications.

Electrochemical Band Gap Determination

Without the onset potentials for oxidation and reduction, the electrochemical band gap of poly(this compound) cannot be calculated. This parameter is fundamental to understanding the electronic conductivity and optical properties of the polymer.

Correlation of Electrochemical Data with Theoretical Electronic Structure

While theoretical studies on related aniline-thiophene co-oligomers exist, a direct correlation of experimental electrochemical data with theoretical electronic structure calculations for this compound is not possible without the foundational experimental results. Such a comparison would be invaluable for validating and refining theoretical models for this class of compounds.

Applications in Materials Science and Polymer Chemistry

Utilization as Monomer Building Blocks for Complex Organic Molecules and Polymers

The structure of 2-Methyl-5-(thiophen-3-yl)aniline makes it a prime candidate for use as a monomer in polymerization reactions. Thiophene-substituted anilines are recognized as valuable precursors for synthesizing complex heterocyclic systems and, notably, for producing conductive polymers. researchgate.net The synthesis strategy for such molecules often involves cross-coupling processes, like the Suzuki-Miyaura reaction, to link aniline (B41778) and thiophene (B33073) precursors. researchgate.net

The resulting monomers, which feature both aniline and thiophene rings, can be polymerized to form materials with tailored properties. For example, copolymers of aniline and thiophene have been synthesized to create donor-acceptor structures that are crucial for applications in organic electronics. researchgate.netmdpi.com The presence of the methyl group on the aniline ring can further influence the polymer's properties, such as its solubility and morphology, which are critical for processability and device fabrication. researchgate.net The oxidative polymerization of aniline and its derivatives is a common method to produce polyanilines (PANI), a well-known class of conductive polymers. nih.govnih.govekb.egsci-hub.senih.gov The incorporation of a thiophene unit into the aniline monomer introduces new electronic and structural characteristics to the resulting polymer.

Organic Semiconductors and Optoelectronic Devices

The combination of electron-donating and electron-accepting moieties within a single molecule is a key design principle for organic semiconductors. In thiophene-aniline systems, the aniline unit typically serves as the electron donor and the thiophene as an electron acceptor, forming a donor-acceptor (D-A) structure. mdpi.com This arrangement facilitates intramolecular charge transfer, which is essential for the functionality of various optoelectronic devices. Conjugated polymers based on these structures are investigated for their potential in light-emitting diodes, solar cells, and transistors due to their tunable electronic properties and potential for solution-based processing. researchgate.net

Thiophene-containing compounds are widely used in the development of materials for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org Their electron-rich nature and high charge carrier mobility make them excellent candidates for the emissive layer in OLED devices. beilstein-journals.org Donor-π-acceptor (D-π-A) molecules incorporating thiophene linkers have been designed as efficient fluorophores. For instance, a compound featuring a triphenylamine (B166846) donor and a dimesitylboron acceptor linked by a thieno[3,2-b]thiophene (B52689) core demonstrated significant performance as an OLED emitter, exhibiting high quantum yields and efficiencies. beilstein-journals.org While research has focused on various thiophene derivatives, the fundamental properties of the thiophene ring suggest that polymers derived from this compound could also possess electroluminescent properties suitable for OLED applications. beilstein-journals.orgnih.gov

Table 1: Performance of a Thienothiophene-Based OLED Emitter

| Property | Value |

| Maximum Luminescence | 752 cd/m² |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum External Quantum Efficiency (EQE) | 4.61% |

| Turn-on Voltage | 2.9 V |

| Electroluminescence Peak (λEL) | 512 nm (Green) |

| Data sourced from a study on a D-π-A fluorophore with a thieno[3,2-b]thiophene linker. beilstein-journals.org |

In the field of organic photovoltaics (OPVs), the donor-acceptor material paradigm is central to device function. Copolymers of aniline and thiophene are explored for these applications, where they can function as the primary photoactive layer that absorbs light and generates charge carriers. researchgate.netmdpi.com Polythiophenes, such as the widely studied Poly(3-hexylthiophene-2,5-diyl) (P3HT), are benchmark donor materials in organic solar cells. mdpi.com The performance of these polymers can be enhanced by chemical modification, such as by introducing different functional groups or by copolymerization. mdpi.com The synthesis of a novel copolymer incorporating 2,3,4,5-tetrathienylthiophene with P3HT resulted in a material with a broader optical band-gap compared to standard P3HT, demonstrating how copolymerization can tune material properties for solar cell applications. mdpi.com

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics, and their performance relies heavily on the semiconductor material used. Thiophene-based molecules and polymers are among the most promising p-type organic semiconductors for OFETs, often exhibiting high charge carrier mobilities and environmental stability. nih.govresearchgate.net The introduction of thiophene rings into molecular structures, such as in hybrid acene-thiophene molecules, has been shown to improve air stability and achieve high mobility. nih.govresearchgate.net Furan-containing semiconductors, which are structurally related to thiophenes, have also demonstrated high mobilities in OFETs. researchgate.net The charge transport properties are highly dependent on the molecular packing in the solid state, which can be influenced by substituents like the methyl group in this compound.

Table 2: Hole Mobility in Various Thiophene-Based Organic Semiconductors for OFETs

| Compound/Polymer | Substrate/Conditions | Hole Mobility (cm²/Vs) |

| Thiophene-containing compound 3 | Not specified | 0.31 |

| Tetracene analogue 4 | Not specified | 0.1 |

| Compound 7 (Thiophene-based) | Not specified | 0.12 |

| Thienothiophene-containing polymer 33 | Not specified | 0.6 |

| 5,5'-bis(2-tetracenyl)-2,2'-bithiophene | Thin-film transistor | up to 0.5 |

| Data compiled from studies on various thiophene-based materials. nih.govresearchgate.net |

Synthesis and Characterization of Conductive Polymers

Conducting polymers are a class of materials that combine the electrical properties of metals with the processing advantages of polymers. nih.govresearchgate.net Polyaniline and polythiophene are two of the most extensively studied conducting polymers. nih.gov The synthesis of copolymers incorporating both aniline and thiophene monomers is a strategy to create materials with novel properties that blend the characteristics of both parent polymers. mdpi.com

The synthesis is often achieved through chemical oxidative polymerization, using an oxidant such as iron(III) chloride or ammonium (B1175870) persulfate in an acidic medium. researchgate.netmdpi.comekb.eg An alternative method involves using atmospheric pressure plasma jets to copolymerize aniline and thiophene monomers. mdpi.com Studies have shown that the resulting material is a true copolymer, containing both aniline and thiophene units. researchgate.net

Characterization of these polymers is performed using a variety of techniques. Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and the successful incorporation of both monomers. researchgate.netmdpi.comnih.govresearchgate.net Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions and the optical band gap of the polymer. researchgate.netnih.govresearchgate.net The morphology of the polymer films can be examined using scanning electron microscopy (SEM), while thermal stability is assessed via thermogravimetric analysis (TGA). nih.govresearchgate.net Electrical conductivity is a key parameter and is typically measured using a four-point probe or two-probe method. mdpi.comresearchgate.net Research on aniline and 3-methyl thiophene copolymers has shown that properties like conductivity and thermal stability are significantly affected by the initial monomer concentrations. researchgate.net

Coordination Chemistry and Ligand Design with 2 Methyl 5 Thiophen 3 Yl Aniline

2-Methyl-5-(thiophen-3-yl)aniline as a Ligand Precursor

This compound serves as a valuable precursor for the synthesis of sophisticated heterocyclic systems and as a building block in coordination chemistry. The presence of both a soft donor (thiophene sulfur) and a hard donor (aniline nitrogen) site allows for the formation of versatile ligands, including Schiff bases. These Schiff base ligands can be readily synthesized through condensation reactions with various aldehydes and ketones. The resulting multidentate ligands can then coordinate with a range of transition metal ions.

The general strategy for the synthesis of thiophene-substituted anilines often involves cross-coupling reactions, such as the Suzuki-Miyaura process, starting from appropriate aniline (B41778) and thiophene (B33073) precursors jocpr.com. This modular approach allows for the introduction of various substituents on both the aniline and thiophene rings, enabling the fine-tuning of the electronic and steric properties of the final ligand. This tunability is crucial for designing ligands with specific coordination preferences and for influencing the catalytic activity of their metal complexes.

Synthesis and Characterization of Metal Complexes

While specific literature on the metal complexes of this compound is not abundant, the synthesis of related thiophene- and aniline-based complexes is well-documented and provides a procedural basis. Typically, the synthesis of metal complexes involving ligands derived from this precursor would be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction.

For instance, a Schiff base ligand derived from this compound could be reacted with metal chlorides, nitrates, or acetates of transition metals such as copper(II), nickel(II), zinc(II), and cadmium(II) jocpr.comnih.gov. The resulting metal complexes would then be isolated as precipitates and purified by recrystallization.

Table 1: General Synthetic Protocol for Metal Complexes of a Schiff Base Derived from this compound

| Step | Procedure |

| 1. Ligand Synthesis | Condensation of this compound with an appropriate aldehyde (e.g., salicylaldehyde) in an alcoholic solvent, often with a catalytic amount of acid. |

| 2. Complexation | The isolated Schiff base ligand is dissolved in a suitable solvent (e.g., ethanol, methanol, or DMF) and treated with a stoichiometric amount of the desired metal salt. |

| 3. Reaction | The reaction mixture is stirred and may be heated under reflux for several hours to ensure complete formation of the complex. |

| 4. Isolation | The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. |

| 5. Purification | The crude complex can be purified by recrystallization from an appropriate solvent or solvent mixture. |

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques would be employed for this purpose.

Table 2: Common Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis (C, H, N, S) | Determination of the empirical formula and stoichiometry of the complex. |

| Infrared (IR) Spectroscopy | Identification of the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N of a Schiff base, N-H of the aniline) upon complexation. |

| UV-Visible Spectroscopy | Information about the electronic transitions within the complex, which can help in deducing the coordination geometry around the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, NMR (¹H and ¹³C) provides detailed information about the ligand framework in the coordinated state. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. |

| Magnetic Susceptibility Measurements | Determination of the magnetic moment of the complex, which helps in understanding the oxidation state and spin state of the metal ion in paramagnetic complexes. |

Investigation of Metal-Ligand Interactions and Coordination Modes

The this compound moiety offers several potential coordination sites for metal ions. The primary coordination is expected to occur through the nitrogen atom of the aniline group. In Schiff base derivatives, the imine nitrogen also becomes a key coordination site. The sulfur atom of the thiophene ring can act as a soft donor and may participate in coordination, leading to different possible coordination modes.

Potential coordination modes include:

Monodentate: Coordination solely through the aniline nitrogen.

Bidentate: Coordination involving the aniline nitrogen and the thiophene sulfur, forming a chelate ring. In Schiff base derivatives, bidentate coordination would typically involve the imine nitrogen and a deprotonated hydroxyl group (if derived from salicylaldehyde, for instance).

Bridging: The ligand could bridge two metal centers, with the aniline nitrogen coordinating to one metal and the thiophene sulfur to another.

Catalytic Applications of Derived Coordination Compounds

While direct catalytic studies on complexes of this compound are not extensively reported, the structural analogy to other catalytically active coordination compounds suggests a range of potential applications. Transition metal complexes containing thiophene and aniline-based ligands have shown promise in various catalytic transformations.

Potential Catalytic Applications:

Oxidation Reactions: Manganese, copper, and other transition metal complexes with Schiff base ligands are known to catalyze the oxidation of various substrates, such as phenols and alcohols nih.gov. Complexes derived from this compound could potentially exhibit similar catalytic activity.

Coupling Reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, for the formation of carbon-carbon bonds. The presence of both nitrogen and sulfur donor atoms in ligands derived from this compound could lead to stable and efficient palladium catalysts for such transformations.

Polymerization: Some transition metal complexes act as catalysts for olefin polymerization researchgate.net. The electronic and steric environment provided by ligands based on this compound could influence the properties of the resulting polymers.

Photocatalysis: Gold and other metal nanoclusters stabilized by ligands have emerged as effective photocatalysts acs.org. Ligands incorporating the this compound framework could be used to create novel photocatalytic systems.

Further research is required to synthesize and screen coordination compounds derived from this compound to explore and establish their catalytic potential in these and other organic transformations.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Thiophen 3 Yl Aniline Analogues

Impact of Substituent Position on Electronic and Steric Properties

The position of a substituent on the thiophene (B33073) ring has a distinct impact on the molecule's electronic structure. For instance, an electron-donating group like a methoxy (B1213986) group at the 2-position of a thiophene ring causes a more significant destabilization of the highest occupied molecular orbital (π3) compared to when it is at the 3-position. researchgate.net Conversely, an electron-withdrawing group, such as a nitro group, stabilizes this orbital. researchgate.net The effect of substituents on the aniline (B41778) ring also plays a crucial role. Electron-donating groups on the aniline ring can increase the electron density, influencing its reactivity in chemical syntheses, such as favoring 1,4-addition to trans-β-nitrostyrenes. rsc.org

| Ring | Substituent Position | Electronic Effect | Steric Effect |

| Thiophene | 2-Position | Strong influence on π-orbitals; greater destabilization by electron-donating groups compared to 3-position. researchgate.net | Can influence the dihedral angle with the aniline ring. |

| Thiophene | 3-Position | Modulates electronic properties, but to a lesser extent than the 2-position for certain orbitals. researchgate.net | Less steric hindrance compared to the 2-position relative to the aryl-aryl bond. |

| Aniline | Ortho- (to NH2) | Can cause steric hindrance, potentially twisting the aniline ring relative to the thiophene ring. researchgate.net | High steric bulk can hinder intermolecular interactions. |

| Aniline | Meta- (to NH2) | Primarily inductive effects; modulates the basicity of the amine group. | Minimal steric impact on ring-ring interaction. |

| Aniline | Para- (to NH2) | Strong mesomeric (resonance) effects; significantly alters electron density on the amine. | No direct steric clash with the thiophene ring. |

Comparative Analysis with Related Thiophene-Substituted Anilines

To understand the unique properties of 2-Methyl-5-(thiophen-3-yl)aniline, it is useful to compare it with related structures, such as isomers where the thiophene is linked at the 2-position or analogues where the thiophene ring is part of a fused system.

The point of attachment on the thiophene ring is a key determinant of activity. Studies on related systems have shown that changing the connectivity from a 3-yl-thiophene to a 2-yl-thiophene can alter the electronic properties and biological activity. The electronic effects of substituents on the thiophene ring are more pronounced when transmitted from the 2-position. researchgate.net

A significant comparison can be made with fused thieno[2,3-b]pyridine (B153569) structures. In studies on adenosine (B11128) receptor ligands, it was found that intramolecular cyclization to form a fused, more rigid thieno[2,3-b]pyridine system from a more flexible amino-dicyanopyridine led to a significant decrease in receptor binding affinity. nih.gov This suggests that the molecular rigidity of the fused system negatively affects binding, possibly due to steric hindrance, and highlights the importance of the conformational flexibility inherent in the non-fused biaryl scaffold of this compound. nih.gov The enhanced biological activity of some non-fused systems indicates that the ability of the two aromatic rings to adopt a specific, optimal conformation for binding is a crucial factor. nih.gov

| Compound Type | Key Structural Feature | Impact on Properties | Reference |

| This compound | Non-fused, flexible biaryl system | Allows for conformational freedom, which can be crucial for optimal binding to biological targets. | nih.gov |

| Thieno[2,3-b]pyridines | Fused, rigid heterocyclic system | Intramolecular cyclization can lead to molecular stiffening, which may negatively impact receptor binding due to steric hindrance. | nih.gov |

| Aniline-derived Schiff bases | Contains imine (C=N) linkage | The electronic nature of substituents (electron-donating vs. electron-withdrawing) influences the keto-enol tautomerism and biological activity. | jocpr.com |

Design Principles for Modulating Reactivity and Application Potential

The design of novel analogues of this compound with tailored reactivity and application potential is guided by established SAR principles. By strategically placing specific functional groups, one can modulate the molecule's properties for specific outcomes.

One key principle involves the use of electron-withdrawing versus electron-donating substituents to tune the electronic character. For instance, in the design of Schiff bases from substituted anilines, electron-withdrawing groups like nitro were found to enhance the formation of the keto-amine tautomer, while electron-donating groups enhanced biological activity against certain bacterial species. jocpr.com This demonstrates a clear design principle: to enhance a specific chemical property (tautomerism) or a biological one (antibacterial action), different electronic modifications are required.

Another design strategy is substructure splicing, where active substructures from different molecules are combined. This approach has been used to create novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives by splicing nicotinic acid with a substituted thiophene-amine. mdpi.com This highlights that the thiophene-aniline scaffold can serve as a valuable building block for creating more complex molecules with potential fungicidal or other activities. mdpi.com

Furthermore, controlling molecular rigidity is a critical design consideration. As seen in the comparison with thieno[2,3-b]pyridines, excessive rigidity can be detrimental to biological activity. nih.gov Therefore, a key design principle for analogues of this compound is to maintain a degree of conformational flexibility while introducing substituents that can form specific, favorable interactions with a target, such as hydrogen bonds or hydrophobic interactions. The strategic placement of substituents that can act as hydrogen bond donors or acceptors, or groups that can modulate the acidity or basicity of the molecule, are all important tools in the design of new, potent analogues.

Advanced Research Directions and Future Perspectives

Integration with Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, offers a fertile ground for exploring the potential of 2-Methyl-5-(thiophen-3-yl)aniline. The non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic forces, are fundamental to the formation of ordered, self-assembling structures. nih.gov The unique architecture of this compound, featuring a hydrogen-bonding amino group, an aromatic aniline (B41778) ring, and an electron-rich thiophene (B33073) ring, provides multiple points for such interactions.

The interplay between the aniline and thiophene moieties can lead to complex and potentially useful self-assembled structures. The amino group can act as a hydrogen bond donor, while the nitrogen atom and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors. Furthermore, the aromatic nature of both ring systems facilitates π–π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. nih.gov The methyl group, while seemingly simple, can influence the steric hindrance and solubility, thereby fine-tuning the self-assembly process.

Future research could focus on controlling the self-assembly of this compound to form specific nanostructures, such as nanowires, sheets, or vesicles. These structures could find applications in organic electronics, sensor technology, or as templates for the synthesis of other materials. The dynamic nature of supramolecular systems, which can respond to external stimuli like pH, temperature, or the presence of specific ions, adds another layer of functionality that could be exploited. nih.gov The study of how this molecule interacts with other molecular components to form host-guest systems or complex coordination polymers is also a promising avenue. nih.govnih.gov

Exploration in Advanced Catalysis and Reaction Design

The structural features of this compound make it an intriguing candidate for applications in advanced catalysis, both as a substrate and as a ligand for metal catalysts. The aniline functional group is a common feature in a variety of catalytic transformations.

As a substrate, the aniline moiety can be targeted in C-H activation reactions. For instance, palladium catalysis has been successfully employed for the para-selective olefination of aniline derivatives. acs.org The electronic properties of the thiophene ring could influence the reactivity and selectivity of such transformations on the this compound scaffold. Furthermore, the direct amination of phenol (B47542) derivatives to produce anilines using catalysts like Pd/C highlights the importance of anilines as synthetic targets. rsc.org

As a ligand, the nitrogen and sulfur atoms in this compound can coordinate to metal centers, creating novel catalysts. The combination of a "hard" amine donor and a "soft" thiophene-sulfur donor could lead to unique reactivity and selectivity in catalytic processes. For example, dual catalytic systems involving Lewis acids and bases have been used for the thioarylation of anilines. rsc.org The development of catalysts based on this compound could be explored for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The use of gold nanoclusters as photocatalysts in reactions involving anilines also opens up possibilities for light-driven catalytic applications. acs.org

| Catalytic Application | Potential Role of this compound | Relevant Catalyst/Reaction |

| C-H Olefination | Substrate | Pd/S,O-Ligand acs.org |

| Thioarylation | Substrate | Dual Lewis Acid/Base Catalysis rsc.org |

| Ligand Synthesis | Ligand Precursor | Metal Coordination Complexes |

| Photocatalysis | Nucleophile/Substrate | Gold Nanoclusters acs.org |

| Aminolysis of Epoxides | Potential Catalyst Component | Organocatalysts like DABCO researchgate.net |

Development of Novel Characterization Techniques

A deep understanding of the properties and behavior of this compound and its derivatives will necessitate the use and potential development of advanced characterization techniques. Standard methods like NMR and IR spectroscopy will continue to be essential for structural elucidation. researchgate.netjept.de

For studying the electronic properties and potential applications in organic electronics, techniques like cyclic voltammetry will be crucial to determine oxidation and reduction potentials. jept.de UV-Vis spectroscopy can provide insights into the electronic transitions and conjugation within the molecule. acs.org

The characterization of self-assembled structures will require more advanced microscopic and scattering techniques. Atomic Force Microscopy (AFM) can be used to visualize the morphology of thin films and nanostructures formed by the molecule. researchgate.net X-ray Diffraction (XRD) is essential for determining the packing of molecules in the crystalline state and can reveal information about the π-stacking distances in polymeric or self-assembled materials. jept.de

Future research may also involve the use of more specialized techniques to probe the dynamics of this molecule. For example, time-resolved spectroscopic methods could be used to study excited-state properties relevant to photocatalysis or optoelectronic devices. The study of persistent aniline radical cations, which have been stabilized and characterized in other systems, could also be a future research direction for understanding the redox chemistry of this compound. researchgate.net

Predictive Modeling and Machine Learning in Compound Design

The integration of computational methods, particularly predictive modeling and machine learning (ML), is set to revolutionize the design of new molecules with tailored properties. acs.org For a compound like this compound, these tools can accelerate the discovery of derivatives with optimized characteristics for specific applications.

Machine learning models are increasingly being used to predict the physicochemical properties of organic molecules, including those containing thiophene. nih.govresearchgate.net By training models on existing data, it is possible to predict properties like density, solubility, and electronic characteristics for new, unsynthesized derivatives of this compound. nih.govresearchgate.net This can help in prioritizing synthetic targets and avoiding the costly synthesis of unpromising compounds. researchgate.net

For applications in organic electronics, ML models can predict key parameters like charge mobility. aip.org By systematically varying the substituents on the this compound core in silico, researchers can identify modifications that are likely to enhance performance in devices like organic field-effect transistors or solar cells.

Generative deep learning models offer an even more powerful approach, capable of designing entirely new molecules with desired properties from scratch. acs.org By providing a set of target properties, such as a specific absorption spectrum or high charge mobility, a generative model could propose novel derivatives of the this compound scaffold that have a high probability of exhibiting those properties. acs.org This data-driven approach, which can explore vast chemical spaces beyond human intuition, holds immense promise for the future of materials discovery based on this and similar molecular frameworks. researchgate.net

| Modeling Technique | Application for this compound | Predicted Properties |

| Machine Learning (Regression) | Property Prediction | Density, Solubility, Electronic Properties nih.govresearchgate.net |

| Machine Learning (Classification) | Application Screening | Suitability for Organic Semiconductors aip.org |

| Generative Deep Learning | De Novo Design | Novel Derivatives with Tailored Properties acs.org |

| Quantum Chemical Calculations | Mechanistic Studies | Reaction Pathways, Excited State Energies aip.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-5-(thiophen-3-yl)aniline, and what are their typical yields?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 3-bromoaniline with a thiophen-3-yl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and water, yielding ~10% (as seen in analogous syntheses) . Optimization using microwave-assisted conditions or alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) may improve yields. Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether) is critical due to byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer :

- 1H NMR : Confirms substituent positions via aromatic proton splitting patterns (e.g., thiophene protons at δ 6.8–7.2 ppm and aniline NH₂ protons at δ ~5.0 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₁H₁₁NS).

- HPLC : Assesses purity (>95% recommended for research-grade material) using reverse-phase columns .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Ethyl acetate or dichloromethane is preferred for reaction setups .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 0–6°C. Avoid prolonged exposure to light to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties of this compound, and what implications do these have for its reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap, revealing electron-rich thiophene and electron-deficient aniline moieties. This polarization enhances its utility in charge-transfer complexes or as a ligand in catalytic systems. Solvent effects (PCM models) refine predictions for reaction environments .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound’s behavior in cross-coupling reactions?

- Answer : Discrepancies (e.g., lower-than-expected catalytic activity) may arise from steric hindrance or solvent coordination effects. Validate via:

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement (e.g., anisotropic displacement parameters) .

- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps .

Q. How does the incorporation of this compound into polymeric matrices influence the material's electronic conductivity, and what experimental approaches validate this?

- Answer : Thiophene-aniline copolymers exhibit enhanced π-conjugation, improving conductivity. Synthesize via oxidative polymerization (e.g., FeCl₃ in chloroform) and characterize using:

- Cyclic Voltammetry : Measure redox potentials to assess charge-carrier mobility.

- Four-Probe Conductivity Testing : Compare doped/undoped states (e.g., iodine vapor exposure) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.